8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Catalog No.
S686623
CAS No.
96901-92-7
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

CAS Number

96901-92-7

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N

Synthesis and Characterization:

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as N-benzyl tropane-3-amine, is a chemical compound synthesized for its potential applications in various scientific research fields. Its synthesis involves the reaction of tropane-3-one with benzylamine, followed by a reduction step []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine itself, its structural similarity to tropane alkaloids, a class of naturally occurring compounds with diverse biological activities, has sparked interest in its potential uses:

  • Medicinal Chemistry: Tropane alkaloids, like cocaine, possess potent psychoactive properties. Studying structurally related compounds like 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine could contribute to the development of new therapeutics with desired pharmacological effects and potentially reduced side effects [].
  • Material Science: Tropane derivatives have been explored for their potential applications in developing new materials with specific properties, such as ionophores for selective ion transport []. Further research on 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine could explore its suitability for similar material science applications.

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as N-benzyl tropane-3-amine, is a synthetic organic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. This compound belongs to the family of tropane alkaloids, notable for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is C14H20N2C_{14}H_{20}N_{2}, with a molecular weight of approximately 216.32 g/mol .

The structure features a benzyl group attached to the 8th position of the bicyclic octane ring, while an amine group is present at the 3rd position. The bicyclic framework consists of an eight-membered ring fused with a three-membered nitrogen-containing ring, which contributes to its unique chemical properties. This compound can exist in two stereoisomeric forms: endo and exo, depending on the spatial orientation of the benzyl group relative to the bicyclic structure .

  • Reductive Amination: The amine group can undergo reductive amination with aldehydes or ketones to form secondary amines.
  • Oxidation: This reaction can involve adding oxygen or removing hydrogen, often using agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically facilitated by reducing agents such as lithium aluminum hydride.
  • Substitution: Functional groups can be replaced through nucleophilic substitution reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine typically involves several steps:

  • Formation of the Bicyclic Scaffold: Starting from tropane-3-one, benzylamine is reacted to form the desired compound.
  • Reduction Step: Following initial formation, a reduction step is often employed to yield the final product.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used for characterization.

Optimized reaction conditions are crucial for achieving high yields and purity in industrial production settings.

The unique structural features of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine suggest several potential applications:

  • Medicinal Chemistry: Its structural similarity to tropane alkaloids may allow for the development of new therapeutic agents targeting neurological disorders.
  • Materials Science: Bicyclic amines can serve as building blocks for synthesizing novel materials with specific properties.
  • Research Tool: The compound may be used in various scientific studies exploring receptor interactions and enzyme activities.

Despite limited direct applications reported in literature, ongoing research could expand its utility in these fields .

Interaction studies involving 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine primarily focus on its potential effects on neurotransmitter systems and other biological targets:

  • Neurotransmitter Receptors: Investigating how this compound interacts with dopamine or serotonin receptors could reveal insights into its pharmacological properties.
  • Enzyme Inhibition: Studies may explore its ability to inhibit or activate specific enzymes involved in metabolic pathways.

These interactions are crucial for understanding the compound's therapeutic potential and guiding future research directions .

Several compounds share structural similarities with 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine:

Compound NameCAS NumberSimilarity Index
N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amineNot Available0.93
Tropane AlkaloidsVariousVaries
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneNot Available0.98
1-Benzyl-5-methylpyrrolidin-3-oneNot Available0.93
4-(Dibenzylamino)cyclohexanoneNot Available0.91

Uniqueness

The uniqueness of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine lies in its specific substitution pattern and the presence of a benzyl group, which may confer distinct biological properties compared to other tropane alkaloids and similar compounds listed above . This specificity makes it a valuable candidate for further research and potential therapeutic applications.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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